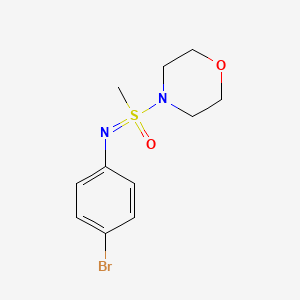
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane is a synthetic organic compound that features a bromophenyl group, an imino group, a morpholine ring, and a lambda6-sulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the imino group: This can be achieved by reacting 4-bromoaniline with formaldehyde under acidic conditions to form the imine.
Introduction of the morpholine ring: The imine can then be reacted with morpholine in the presence of a suitable catalyst to form the morpholin-4-yl group.
Incorporation of the lambda6-sulfane group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be explored for its potential as a pharmacophore in drug design. The presence of the bromophenyl group and the morpholine ring can impart biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group could facilitate binding to hydrophobic pockets, while the morpholine ring might enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a fluorine atom instead of bromine.
(4-Methylphenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.
Propriétés
Numéro CAS |
115204-35-8 |
|---|---|
Formule moléculaire |
C11H15BrN2O2S |
Poids moléculaire |
319.22 g/mol |
Nom IUPAC |
(4-bromophenyl)imino-methyl-morpholin-4-yl-oxo-λ6-sulfane |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,14-6-8-16-9-7-14)13-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 |
Clé InChI |
CLZMKUNBZUZRFT-UHFFFAOYSA-N |
SMILES canonique |
CS(=NC1=CC=C(C=C1)Br)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


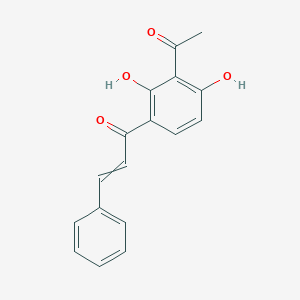

![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
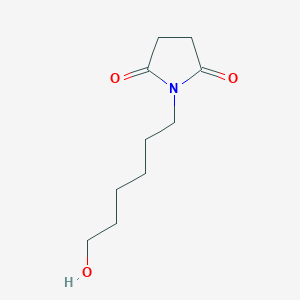
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)
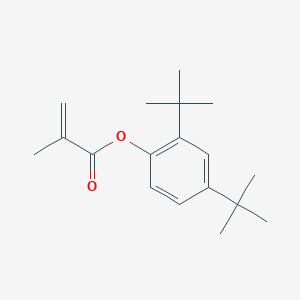
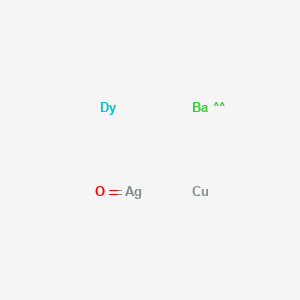
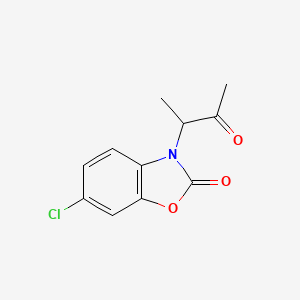
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
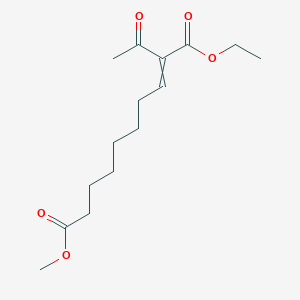

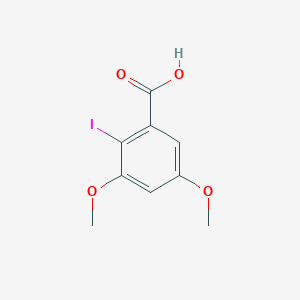
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)
